N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Description
N-[2-(4-Sulfamoylphenyl)ethyl]benzamide is a benzamide derivative characterized by a benzamide core linked via an ethyl group to a 4-sulfamoylphenyl moiety. Its molecular formula is C₁₅H₁₅N₂O₃S, with an average mass of 309.36 g/mol . This compound has garnered interest due to structural similarities with pharmacologically active benzamides, though its direct therapeutic applications remain under investigation.
Properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c16-21(19,20)14-8-6-12(7-9-14)10-11-17-15(18)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITICTFBBGXLFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the reaction of 4-sulfamoylphenylethylamine with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[2-(4-sulfamoylphenyl)ethyl]benzamide exhibits promising therapeutic properties, especially in the following areas:
- Cancer Therapy : The compound has been identified as an inhibitor of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which play crucial roles in cancer cell survival. By modulating apoptotic pathways, it presents a potential avenue for cancer treatment. Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines, including MDA-MB-231 .
- Neurological Disorders : The presence of a piperidine moiety in similar compounds suggests potential central nervous system activity, indicating possible applications in treating neurological disorders.
Inflammation Modulation
Recent studies have highlighted the compound's role in inhibiting the NLRP3 inflammasome, which is involved in inflammatory responses. For instance, a study demonstrated that this compound significantly inhibited caspase-1 activity by 90% in models of acute myocardial infarction (AMI), thus reducing infarct size and demonstrating its anti-inflammatory potential .
Antibacterial Properties
The sulfonamide group present in this compound enhances its antibacterial properties. Compounds with similar structures have been shown to inhibit bacterial growth by targeting carbonic anhydrases (CAs) expressed in bacteria, which are essential for their survival . This positions the compound as a potential candidate for developing new antibacterial agents.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic synthesis techniques. The basic synthetic route includes the reaction of sulfonamide derivatives with benzoyl chloride under controlled conditions to yield the desired amide product . Researchers are exploring structural modifications to enhance selectivity and reduce side effects, broadening its therapeutic applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. In the case of glyburide synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include the inhibition of specific enzymes and receptors .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Profiles
The table below compares N-[2-(4-sulfamoylphenyl)ethyl]benzamide with key analogs, highlighting structural differences and associated biological activities:
Key Observations
Substituent Impact on Target Specificity :
- Electron-Withdrawing Groups (e.g., Cl, SO₂NH₂): Enhance binding to sigma receptors (e.g., [125I]PIMBA’s Kd = 5.80 nM ) or NLRP3 inflammasomes .
- Hydroxy Groups : Critical for antioxidant activity, as seen in THHEB’s DPPH scavenging (IC₅₀ = 2.5 μM for superoxide radicals) .
- Heterocyclic Moieties (e.g., indole in N-[2-(1H-indol-3-yl)ethyl]benzamide): Shift activity to antiparasitic pathways .
Linker Modifications: Replacing the sulfamoylphenyl group with a piperidinyl moiety ([125I]PIMBA) improves sigma receptor affinity . Ethyl vs.
Therapeutic Applications :
- Anti-Cancer : Sigma receptor-targeting benzamides show promise in prostate cancer imaging .
- Anti-Inflammatory : The sulfamoylphenyl group in 16673-34-0 demonstrated cardioprotection in ischemia-reperfusion models .
- Antioxidant : Hydroxy-substituted analogs like THHEB outperform ascorbic acid in radical scavenging .
Biological Activity
N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a compound that belongs to the family of sulfonamides, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a sulfonamide group, which is critical for its biological activity. The presence of this group allows the compound to mimic natural substrates and interact with various enzymes.
- Molecular Formula : C15H18N2O2S
- Molecular Weight : Approximately 298.38 g/mol
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes by mimicking their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to various therapeutic effects:
- Enzyme Inhibition : The sulfonamide group can inhibit the activity of carbonic anhydrases (CAs), which are metalloenzymes involved in critical physiological processes such as pH regulation and ion transport .
- Inflammasome Inhibition : Research indicates that derivatives of this compound can prevent the activation of the NLRP3 inflammasome, an important mediator in inflammatory responses. For instance, a related compound demonstrated a 90% inhibition of caspase-1 activity in cardiomyocytes under inflammatory conditions .
Antimicrobial Activity
This compound and its derivatives have shown significant antimicrobial properties against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective inhibition against Gram-positive and Gram-negative bacteria. For example, one derivative exhibited an MIC of 10 µM against Staphylococcus aureus and 5 µM against Escherichia coli .
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory effects:
- Caspase-1 Activity : In models of acute myocardial infarction (AMI), treatment with related compounds significantly reduced caspase-1 activity and infarct size, showcasing their therapeutic potential in cardiovascular diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
